molecular formula C13H16N6O2 B2886690 6-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2309215-86-7

6-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2886690
CAS No.: 2309215-86-7
M. Wt: 288.311
InChI Key: SRYBJBIDTAADNV-UHFFFAOYSA-N
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Description

6-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 6-methylpyrimidin-4-amine with piperazine, followed by cyclization with pyrimidine-2,4-dione. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.

    Pyrido[2,3-d]pyrimidine: Exhibits antiproliferative and antimicrobial activities.

    Pyrrolo[2,3-d]pyrimidine: Investigated for its anti-diabetic potential.

Uniqueness

6-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features, which confer distinct biological activities. Its combination of pyrimidine and piperazine moieties allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2/c1-9-6-10(15-8-14-9)18-2-4-19(5-3-18)11-7-12(20)17-13(21)16-11/h6-8H,2-5H2,1H3,(H2,16,17,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYBJBIDTAADNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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